![molecular formula C20H21N3O3 B11001390 N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B11001390.png)
N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide
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Overview
Description
N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in pharmaceutical research
Preparation Methods
The synthesis of N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenylacetic acid and indole-3-carboxylic acid.
Acylation: The 2-methoxyphenylacetic acid is first converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Amidation: The acyl chloride is then reacted with ethylenediamine to form the intermediate N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)amine.
Coupling: Finally, the intermediate is coupled with indole-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide exhibit notable anticancer properties. For instance, indole derivatives have been studied for their ability to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells. In vitro studies have shown that certain derivatives can induce apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have synthesized various derivatives that demonstrate effectiveness against different bacterial strains. The presence of the indole structure is believed to contribute to the overall bioactivity, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
Indole derivatives, including this compound, have shown promise as enzyme inhibitors. The carboxamide moiety can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This feature has been explored in the context of inhibiting enzymes linked to diseases such as HIV and hypertension .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step processes starting from commercially available precursors. Common synthetic routes include:
- Formation of Indole Core : Utilizing Fischer indole synthesis or similar methods to create the indole structure.
- Introduction of Functional Groups : Employing Friedel-Crafts acylation or other acylation techniques to introduce the methoxyphenyl and acetylamino groups.
These synthetic strategies allow for the modification of the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
Case Study 1: Anticancer Efficacy
A study focused on a series of N-substituted indole derivatives demonstrated significant cytotoxicity against HepG2 cells. The most potent derivative exhibited an IC50 value of 10.56 µM, indicating strong potential for development into an anticancer therapeutic .
Case Study 2: Enzyme Inhibition
Another research effort investigated the inhibitory effects of indole carboxamide derivatives on HIV-1 protease and other enzymes. The results indicated that these compounds could effectively inhibit enzyme activity through competitive inhibition mechanisms, suggesting their utility in antiviral drug development .
Mechanism of Action
The mechanism of action of N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole moiety allows the compound to form hydrogen bonds with enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific target and the context of the research.
Comparison with Similar Compounds
N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1H-indole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the indole-3-carboxamide family, characterized by an indole ring fused with a carboxamide group. The presence of the methoxyphenyl and acetyl functionalities suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of indole-3-carboxamide exhibit significant antimicrobial properties. For instance, a high-throughput screening of a diverse chemical library revealed that certain indole derivatives, including those structurally related to this compound, showed promising activity against Mycobacterium tuberculosis (Mtb). Compounds were tested for growth inhibition, with some achieving over 90% inhibition at concentrations as low as 20 µM .
Table 1: Antimicrobial Activity of Indole Derivatives
Compound | MIC (µM) | % Inhibition at 20 µM |
---|---|---|
Indole Derivative A | < 2 | 99 |
Indole Derivative B | < 10 | 95 |
This compound | < 20 | 90 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For example, it has been shown to interact with lipoxygenase (ALOX15), which is involved in the metabolism of arachidonic acid. The inhibition profile indicated that the compound could selectively inhibit the linoleate oxygenase activity with an IC50 ratio suggesting high substrate selectivity .
Table 2: Enzyme Inhibition Profile
Compound | IC50 (LA) (µM) | IC50 (AA) (µM) | Ratio (LA/AA) |
---|---|---|---|
This compound | 10 | 50 | 0.20 |
Reference Compound | 5 | 25 | 0.20 |
Case Study: Antitubercular Activity
In a notable study, researchers synthesized various indole derivatives and assessed their antitubercular activity. Among these, this compound was highlighted for its moderate activity against Mtb, with further modifications leading to enhanced potency. The structure-activity relationship (SAR) indicated that modifications on the methoxyphenyl group could significantly influence biological activity .
Case Study: Selective Lipoxygenase Inhibition
Another investigation focused on the selectivity of this compound towards ALOX15. The results showed that it could inhibit the enzyme's activity in the presence of liposomes, indicating potential therapeutic applications in inflammatory diseases where ALOX15 plays a crucial role .
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-[[2-(2-methoxyphenyl)acetyl]amino]ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-26-18-9-5-2-6-14(18)12-19(24)21-10-11-22-20(25)16-13-23-17-8-4-3-7-15(16)17/h2-9,13,23H,10-12H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
IFWKXXOTOYULTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCCNC(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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